2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol
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Overview
Description
2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol is a complex organic compound that features a pyridine ring, multiple amine groups, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium and ammonium chloride, and nucleophiles like trimethylsilyl cyanide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various reduced amine derivatives.
Scientific Research Applications
2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its multiple amine groups.
Mechanism of Action
The mechanism of action of 2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethan-1-amine: A simpler compound with a similar pyridine ring and amine group.
N-Methyl-2-(2-pyridinyl)-N-[2-(2-pyridinyl)ethyl]ethanamine: A more complex compound with additional pyridine rings and amine groups.
Uniqueness
2-({2-[(2-{[(Pyridin-2-yl)methyl]amino}ethyl)amino]ethyl}amino)ethan-1-ol is unique due to its combination of multiple amine groups and an ethanol moiety, which allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
62402-29-3 |
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Molecular Formula |
C12H22N4O |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-[2-[2-(pyridin-2-ylmethylamino)ethylamino]ethylamino]ethanol |
InChI |
InChI=1S/C12H22N4O/c17-10-9-14-6-5-13-7-8-15-11-12-3-1-2-4-16-12/h1-4,13-15,17H,5-11H2 |
InChI Key |
KWPLNJHFJQWFHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCNCCNCCO |
Origin of Product |
United States |
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